molecular formula C21H22N4O3S B2617136 N-(3-acetamidophenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 869346-69-0

N-(3-acetamidophenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B2617136
CAS No.: 869346-69-0
M. Wt: 410.49
InChI Key: RHLFDSIZPBDFJO-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide, also known as BTK inhibitor CHE-1, is a potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to a cysteine residue (Cys481) in the BTK active site, thereby suppressing B-cell receptor (BCR) signaling pathways. This mechanism is critical for the survival and proliferation of malignant B-cells, making this compound a valuable tool for investigating B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia. Research utilizing this inhibitor has demonstrated its efficacy in disrupting downstream signaling cascades, including the inhibition of PLCγ2 phosphorylation and NF-κB activation. Its high selectivity profile makes it an essential pharmacological probe for delineating the specific roles of BTK in oncogenesis and immune regulation, providing foundational insights for the development of targeted cancer therapeutics. Studies have shown its research application in both in vitro and in vivo models to evaluate its anti-tumor potential and to understand resistance mechanisms to BTK-targeted therapy.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-15(26)23-17-4-3-5-18(12-17)24-20(27)14-29-21-22-10-11-25(21)13-16-6-8-19(28-2)9-7-16/h3-12H,13-14H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLFDSIZPBDFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the acylation of 3-aminophenylacetic acid to form 3-acetamidophenylacetic acid. This intermediate is then reacted with 1-[(4-methoxyphenyl)methyl]-1H-imidazole-2-thiol under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(3-acetamidophenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparisons

The target compound shares a core acetamide-imidazole scaffold with several analogs but differs in substituent patterns (Table 1). Key structural variations include:

  • Substituent on the imidazole ring : The 4-methoxyphenylmethyl group distinguishes it from compounds like N-(3-acetamidophenyl)-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide (), which has a 2-methoxy-5-methylphenyl group. The para-methoxy substitution in the target compound may confer better steric accessibility for target binding compared to ortho-substituted analogs .
  • Sulfur-containing linker: The sulfanyl (-S-) group contrasts with sulfonyl (-SO₂-) or sulfinyl (-SO-) moieties in analogs like N-{4-[4-(4-fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide (–6).
  • Phenyl ring substituents : Unlike dichlorophenyl or nitro-substituted analogs (e.g., –2, 4), the target compound’s 3-acetamidophenyl group balances hydrophobicity and hydrogen-bonding capacity, which could optimize pharmacokinetics .

Table 1: Structural Comparison of Selected Acetamide Derivatives

Compound Name Imidazole Substituent Phenyl Substituent Linker Type Molecular Weight (g/mol)
Target Compound 1-[(4-methoxyphenyl)methyl] 3-acetamidophenyl Sulfanyl 426.48
N-(3-acetamidophenyl)-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide 1-(2-methoxy-5-methylphenyl) 3-acetamidophenyl Sulfanyl 426.48
N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl] Acetamide 1-methyl-5-nitro-4-(phenylsulfonylmethyl) 2-chlorophenyl Sulfonyl 531.91
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide N/A (pyrazolone core) 3,4-dichlorophenyl Acetamide 405.27

Biological Activity

N-(3-acetamidophenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : this compound.
  • Molecular Formula : C₁₅H₁₈N₄O₃S.
  • Molecular Weight : 342.39 g/mol.

This compound features an acetamido group, a methoxyphenyl moiety, and an imidazole ring, which are critical for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing imidazole rings have been reported to possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Antitumor Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa5.2Apoptosis induction
Compound BMCF-73.8Cell cycle arrest
This compoundA549TBDTBD

Antimicrobial Activity

Compounds similar to this compound have shown promising antimicrobial activity. Research indicates that such compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus12 µg/mL
Compound DEscherichia coli15 µg/mL
This compoundTBDTBD

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : Compounds containing imidazole rings often act as enzyme inhibitors, targeting pathways crucial for tumor growth.
  • Induction of Oxidative Stress : The presence of sulfur in the structure may contribute to increased oxidative stress in target cells, leading to apoptosis.
  • Modulation of Signaling Pathways : The compound may interfere with key signaling pathways involved in cell proliferation and survival.

Study 1: Antitumor Efficacy in Vivo

A study investigated the antitumor efficacy of a related compound in a murine model. The results showed a significant reduction in tumor size compared to control groups, supporting the potential application of such compounds in cancer therapy.

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of various derivatives, including those similar to this compound. Results indicated effective inhibition against multi-drug resistant strains, highlighting its therapeutic potential.

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